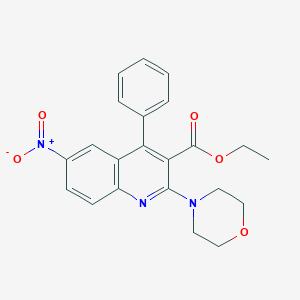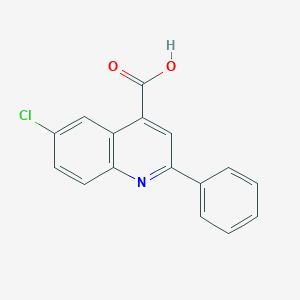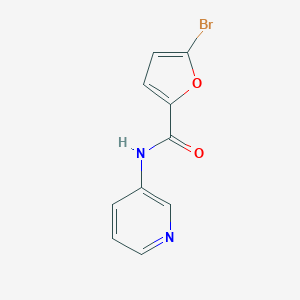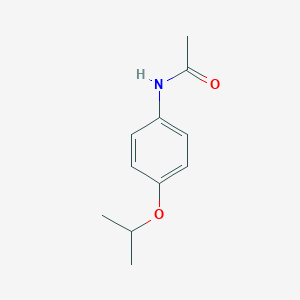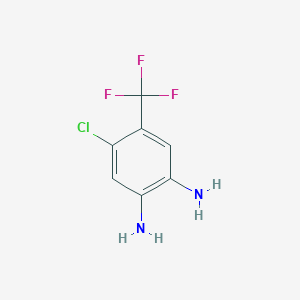
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Übersicht
Beschreibung
“4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H6ClF3N2 . It is a white or gray to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine” can be represented by the InChI code: 1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 . The compound has a molecular weight of 210.58 g/mol .Physical And Chemical Properties Analysis
“4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine” is a solid at room temperature . It has a molecular weight of 210.58 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Polymeric Materials
Research has demonstrated the utility of derivatives of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine in synthesizing soluble and thermally stable polyimides with potential applications in optoelectronics. These polyimides are characterized by exceptional thermal stability, low dielectric constants, and excellent optical properties due to the presence of trifluoromethyl groups, which enhance the solubility and transparency of the materials. Such materials are considered promising for advanced optoelectronic applications due to their desirable features (Jang et al., 2007).
Development of Optically Transparent and Soluble Polymers
Further studies have focused on creating novel polyimide optical materials by integrating haloid pendants, demonstrating the significant impact of the trifluoromethyl and chlorine groups on the optical properties of polyimides. These materials exhibit high glass transition temperatures, excellent thermal stability, good solubility, and the ability to form transparent, strong, and flexible films. They possess unique optical properties, such as low birefringences and low optical loss, making them suitable for applications in optical materials with tunable refractive indices (Xing et al., 2011).
Innovative Fluorinated Polyimides
Research has also led to the synthesis of soluble fluoro-polyimides derived from similar diamines, showcasing the enhanced solubility and stability of these polymers. The introduction of trifluoromethyl groups into the polymer structure has been found to significantly improve their thermal stability, moisture absorption, and hygrothermal stability, highlighting their potential in various high-performance applications (Xie et al., 2001).
Organosoluble and Light-Colored Fluorinated Polyimides
The development of organosoluble and light-colored fluorinated polyimides has been another area of interest. By modifying the chemical structure with tert-butyl groups and utilizing aromatic dianhydrides, researchers have achieved polyimides that offer better solubility, lower color intensity, and improved dielectric and moisture absorption properties. These advancements make the materials ideal for various industrial applications, including electronics and optoelectronics, where transparency and thermal stability are crucial (Yang et al., 2006).
Eigenschaften
IUPAC Name |
4-chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGYQISMPLVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378498 | |
| Record name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
157590-59-5 | |
| Record name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,5-diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

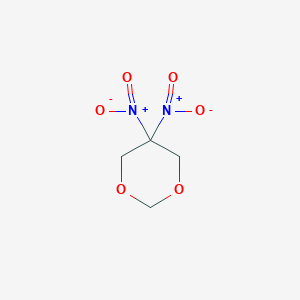
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
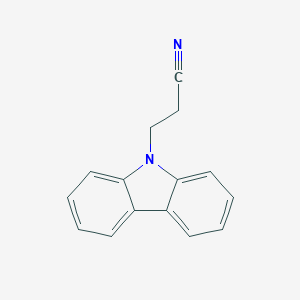

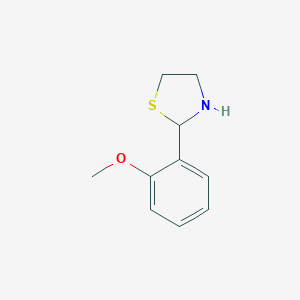

![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)
